molecular formula C40H50N8O6 B1662798 Daclatasvir CAS No. 1009119-64-5

Daclatasvir

Cat. No. B1662798
M. Wt: 738.9 g/mol
InChI Key: FKRSSPOQAMALKA-CUPIEXAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Daclatasvir is an antiviral medication used in combination with other medications to treat hepatitis C (HCV). The other medications used in combination include sofosbuvir, ribavirin, and interferon, vary depending on the virus type and whether the person has cirrhosis . It is marketed under the name DAKLINZA and is contained in daily oral tablets as the hydrochloride salt form .


Synthesis Analysis

The synthesis of Daclatasvir involves a multi-step continuous flow process without intermediate purification and solvent exchange . The process involves the use of innovative reaction chemistry and post-synthesis purification equipment .


Molecular Structure Analysis

A 3D model of HCV NS5A GT-4a was constructed and evaluated using molecular dynamics (MD) simulations. The generated model implies an intriguing new orientation of the AH relative to domain I .


Chemical Reactions Analysis

The spectrophotometric platform involved the synthesis of silver nanoparticles through a redox reaction between the reducing agent (daclatasvir) and the oxidizing agent (silver nitrate) in the presence of polyvinylpyrrolidone as a stabilizing agent . The electrochemical conductometric platforms involved the reaction of daclatasvir with three different precipitating reagents (silver nitrate, phosphomolybdic acid, and ammonium reineckate) to form ion associates between these reagents and daclatasvir in the aqueous system .


Physical And Chemical Properties Analysis

Daclatasvir has a molecular weight of 811.80 and a formula of C40H52Cl2N8O6 . It is soluble in DMSO at 148 mg/mL . In the parallel artificial membrane permeability assay, Daclatasvir demonstrated high permeability, with a permeability coefficient of 442 nm/s at pH 5.5 .

Scientific Research Applications

Daclatasvir as an Effective Treatment for Hepatitis C

Daclatasvir, known as Daklinza®, is an oral direct-acting antiviral that inhibits the hepatitis C virus (HCV) NS5A protein. It demonstrates potent pangenotypic activity and is effective in treating chronic HCV infection. Daclatasvir is particularly noted for its high sustained virological response rates when used in combination with other antivirals like peginterferon-α and ribavirin, especially in patients with HCV genotypes 1–4. It shows even higher response rates in an interferon-free, all-oral combination with sofosbuvir, with or without ribavirin. This treatment regimen is well-tolerated and exhibits a tolerability profile similar to that of a placebo (McCormack, 2015).

Daclatasvir's Role in Treating Hepatitis C Virus Genotype 4

Research has shown daclatasvir's effectiveness in treating HCV genotype 4 infection. Studies on diverse genotype 4-infected populations have explored daclatasvir's activity against this subtype, noting its effectiveness in vitro and in clinical scenarios. Most baseline sequences in genotype 4 patients have one or more NS5A polymorphisms associated with daclatasvir resistance; however, high-level daclatasvir resistance is uncommon before therapy. Clinical data suggest minimal impact of genotype 4 subtype and baseline polymorphisms on responses to daclatasvir-containing regimens (Zhou et al., 2015).

Daclatasvir in HIV-HCV Coinfected Patients

Daclatasvir has been studied for its efficacy and safety in patients coinfected with HIV-1 and HCV. In a study involving both previously untreated and treated patients with HIV-1, the combination of daclatasvir and sofosbuvir showed high rates of sustained virologic response across all HCV genotypes. This study underlined daclatasvir's potential in treating HCV in a population also dealing with HIV-1, showcasing its broad applicability in diverse patient groups (Wyles et al., 2015).

Daclatasvir in Hepatocellular Uptake and Liver Transplant Recipients

Studies have focused on enhancing daclatasvir's hepatocellular uptake and its efficacy in liver transplant recipients with severe recurrent HCV infection. One such study reported high sustained virological response in liver transplant recipients treated with daclatasvir-based all-oral antiviral therapy. This therapy was well-tolerated and led to significant improvement in clinical status in most treated patients, demonstrating its effectiveness in a post-transplant setting (Fontana et al., 2016).

Novel Uses of Daclatasvir: COVID-19 Treatment and Nanosensors

Interestingly, daclatasvir has been explored for potential use beyond HCV treatment. One study investigated its use in treating moderate or severe COVID-19, suggesting that daclatasvir, in combination with standard care, reduced the durationof hospital stay compared to standard care alone. While the effects on mortality were not statistically significant, this study highlights the potential of daclatasvir in treating COVID-19, warranting further investigation in larger-scale trials (Sadeghi et al., 2020).

In another innovative application, daclatasvir has been used in the development of a novel electrochemical nanosensor. This sensor, designed for the determination of daclatasvir, combines cobalt nanoparticles, chitosan, and multi-walled carbon nanotubes. It demonstrates a linear relationship between the daclatasvir peak current and its concentration, with potential use in detecting daclatasvir in human biological fluids and pharmaceutical formulations, underscoring the versatility of daclatasvir in scientific research (Azab & Fekry, 2017).

Safety And Hazards

Daclatasvir should not be used with St. John’s wort, rifampin, or carbamazepine . Common side effects when used with sofosbuvir and daclatasvir include headache, feeling tired, and nausea . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Daclatasvir was the first drug with demonstrated safety and therapeutic efficacy in treating HCV genotype 3 without the need for co-administration of interferon or Ribavirin . The therapy is intended to cure or achieve a sustained virologic response (SVR12), after 12 weeks of daily therapy . The brand Daklinza is being withdrawn by Bristol Myers Squibb in countries where the drug is not typically prescribed, and Bristol Myers Squibb says it will not enforce its patents in those countries . Future research paves the way for safe, tolerable, and effective treatment options for the vast majority of those infected with hepatitis C .

properties

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKRSSPOQAMALKA-CUPIEXAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H50N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026404
Record name Daclatasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

738.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble (>700 mg/mL)
Record name Daclatasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09102
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

NS5A is a viral nonstructural phospoprotein that is part of a functional replication complex in charge of viral RNA genome amplification on endoplasmic reticulum membranes. It has the ability to bind to HCV RNA. It is shown to have two distinct functions in HCV RNA replication based on phosphorylated states. Maintaining the HCV replication complex is mediated by the cis-acting function of basally phosphorylated NS5A and the trans-acting function of hyperphosphorylated NS5A modulates HCV assembly and infectious particle formation. Daclatasvir is shown to disrupt hyperphosphorylated NS5A proteins thus interfere with the function of new HCV replication complexes. It is also reported that daclatasvir also blocks both intracellular viral RNA synthesis and virion assembly/secretion in vivo.
Record name Daclatasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09102
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Daclatasvir

CAS RN

1009119-64-5
Record name Daclatasvir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009119-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daclatasvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09102
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Daclatasvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Daclatasvir
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DACLATASVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI2427F9CI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Daclatasvir
Reactant of Route 2
Daclatasvir
Reactant of Route 3
Daclatasvir
Reactant of Route 4
Daclatasvir
Reactant of Route 5
Reactant of Route 5
Daclatasvir
Reactant of Route 6
Reactant of Route 6
Daclatasvir

Citations

For This Compound
18,600
Citations
Y Gandhi, T Eley, A Fura, W Li, RJ Bertz… - Clinical …, 2018 - Springer
… Co-administration of daclatasvir with strong … daclatasvir exposure, as the clearance of daclatasvir is through both cytochrome P450 3A4 and P-glycoprotein. The potential for daclatasvir …
Number of citations: 44 link.springer.com
C Bunchorntavakul, KR Reddy - Alimentary pharmacology & …, 2015 - Wiley Online Library
Background The treatment of hepatitis C virus ( HCV ) has evolved dramatically after the introduction of direct acting anti‐virals. NS 5A protein plays an important role in HCV replication …
Number of citations: 60 onlinelibrary.wiley.com
GM Keating - Drugs, 2016 - Springer
… A daclatasvir plus sofosbuvir-based regimen … Daclatasvir plus sofosbuvir with or without ribavirin was generally well tolerated. In conclusion, an all-oral regimen comprising daclatasvir …
Number of citations: 25 link.springer.com
T Garimella, X You, R Wang, SP Huang… - Advances in …, 2016 - Springer
The treatment of hepatitis C virus (HCV) infection has been revolutionized in recent years by the development of direct-acting antiviral regimens that do not contain peginterferon (pegIFN…
Number of citations: 29 link.springer.com
N Gamal, S Gitto, P Andreone - Journal of Clinical and …, 2016 - ncbi.nlm.nih.gov
Hepatitis C virus (HCV) infection is a growing public health concern, with 184 million people infected worldwide. During the past decade, interferon has been the backbone of HCV …
Number of citations: 18 www.ncbi.nlm.nih.gov
H Kumada, Y Suzuki, K Ikeda, J Toyota, Y Karino… - …, 2014 - Wiley Online Library
… Patients received daclatasvir 60 mg once daily plus asunaprevir 100 mg twice daily for 24 … Conclusion: Interferon‐free, ribavirin‐free all‐oral therapy with daclatasvir and asunaprevir for …
Number of citations: 655 aasldpubs.onlinelibrary.wiley.com
M Manns, S Pol, IM Jacobson, P Marcellin, SC Gordon… - The Lancet, 2014 - thelancet.com
Background An unmet need exists for interferon-free and ribavirin-free treatments for chronic hepatitis C virus (HCV) infection. In this study, we assessed all-oral therapy with daclatasvir …
Number of citations: 450 www.thelancet.com
PL McCormack - Drugs, 2015 - Springer
… daclatasvir in combination with other agents in the treatment of patients with chronic HCV infection and summarizes its pharmacological properties. Since daclatasvir … Daclatasvir has a …
Number of citations: 48 link.springer.com
MA Smith, RE Regal… - Annals of …, 2016 - journals.sagepub.com
… Pharmacokinetic data were drawn from a phase I study of genotype 1 patients given daclatasvir at a range of doses. Daclatasvir was readily absorbed, with median T max being …
Number of citations: 62 journals.sagepub.com
MS Sulkowski, DF Gardiner… - … England Journal of …, 2014 - Mass Medical Soc
Background All-oral combination therapy is desirable for patients with chronic hepatitis C virus (HCV) infection. We evaluated daclatasvir (an HCV NS5A replication complex inhibitor) …
Number of citations: 526 www.nejm.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.